Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound features multiple functional groups, including bromine, naphthyl, and carboxylate moieties, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through a series of cyclization reactions. The introduction of the bromine atom is usually achieved via bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. The naphthyl groups are introduced through Friedel-Crafts alkylation reactions, while the esterification to form the ethyl carboxylate is typically done using ethanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in DMF or KCN in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its bromine and naphthyl groups may facilitate binding to hydrophobic pockets in proteins, while the carboxylate group could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-1,14-dimethyl-4,10-di(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-1,14-dimethyl-4,10-di(2-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate: Similar structure but with naphthyl groups in different positions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C37H29BrN2O6 |
---|---|
Molecular Weight |
677.5g/mol |
IUPAC Name |
ethyl 7-bromo-1,14-dimethyl-4,10-dinaphthalen-1-yl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C37H29BrN2O6/c1-4-46-35(45)26-19(2)37(38)29-27(31(41)39(33(29)43)24-17-9-13-20-11-5-7-15-22(20)24)36(26,3)28-30(37)34(44)40(32(28)42)25-18-10-14-21-12-6-8-16-23(21)25/h5-18,27-30H,4H2,1-3H3 |
InChI Key |
KMQGLPQSDINIMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2(C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C)C(=O)N(C3=O)C7=CC=CC8=CC=CC=C87)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(C2(C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C)C(=O)N(C3=O)C7=CC=CC8=CC=CC=C87)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.